

In Vitro and In Vivo Antiarrhythmic Properties of Craviten: A Technical Review

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Compound of Interest

Compound Name: Craviten

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Abstract

This technical guide provides a comprehensive review of the antiarrhythmic properties of **Craviten** (also known as M-71 or butobendin), summarizing the available preclinical data from both in vitro and in vivo studies. The information presented herein is primarily derived from foundational studies conducted in the early 1980s. This document collates the reported pharmacological effects, outlines the experimental methodologies employed in these seminal studies, and presents the quantitative data in a structured format for clarity. Additionally, it visualizes the experimental workflows and plausible signaling pathways based on the observed effects. The aim is to offer a detailed resource for researchers and professionals engaged in the discovery and development of novel antiarrhythmic agents.

Introduction

Craviten, chemically identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxybenzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is a compound that has demonstrated significant antiarrhythmic potential in early preclinical investigations. These studies, primarily conducted in feline and rabbit models, have shown its efficacy in preventing and terminating chemically induced cardiac arrhythmias. This document serves as an in-depth guide to the core findings of these studies, with a focus on data presentation, experimental protocols, and the visualization of key processes.

In Vivo Antiarrhythmic Properties

In vivo studies have been pivotal in demonstrating the antiarrhythmic efficacy of **Craviten** in various animal models. These experiments have primarily focused on arrhythmias induced by specific chemical agents known to provoke cardiac dysrhythmia.

Summary of In Vivo Efficacy

The primary endpoint of these studies was the prevention or termination of induced arrhythmias. **Craviten** was shown to be effective against arrhythmias induced by barium chloride, ouabain, and adrenaline in both cats and rabbits.^[1] Notably, its efficacy against aconitine-induced arrhythmias was observed only in rabbits.^[1]

Table 1: Summary of In Vivo Antiarrhythmic Efficacy of **Craviten**

Animal Model	Arrhythmia Inducing Agent	Craviten Effect	Reference
Cats	Barium Chloride (BaCl ₂)	Prevents and abolishes arrhythmia	[1]
Cats	Ouabain	Prevents and abolishes arrhythmia	[1]
Cats	Adrenaline	Prevents and abolishes arrhythmia	[1]
Rabbits	Barium Chloride (BaCl ₂)	Prevents and abolishes arrhythmia	[1]
Rabbits	Ouabain	Prevents and abolishes arrhythmia	[1]
Rabbits	Adrenaline	Prevents and abolishes arrhythmia	[1]
Rabbits	Aconitine	Prevents arrhythmia	[1]

Hemodynamic and Electrophysiological Effects

Beyond its direct antiarrhythmic effects, **Craviten** has been observed to influence cardiovascular parameters. In cats, it produced hypotension and inhibited the excitability of the sinus node, as well as atrio-ventricular and intraventricular conduction.[2] The hypotensive effect is suggested to be a result of a direct depressing action on smooth musculature.[2]

Table 2: Hemodynamic and Electrophysiological Effects of **Craviten** in Cats

Parameter	Effect	Postulated Mechanism	Reference
Blood Pressure	Hypotension	Direct depressing action on smooth musculature	[2]
Sinus Node Excitability	Inhibited	Not specified	[2]
Atrio-ventricular Conduction	Inhibited	Not specified	[2]
Intraventricular Conduction	Inhibited	Not specified	[2]

Toxicological Data

The median lethal dose (LD50) of **Craviten** has been determined in several species, providing an initial assessment of its acute toxicity.

Table 3: Acute Toxicity (LD50) of **Craviten**

Animal Model	Route of Administration	LD50	Reference
Rats	Intraperitoneal (i.p.)	142 mg/kg	[3]
Rats	Intravenous (i.v.)	15 x 8 mg/kg	[3]
Mice	Intraperitoneal (i.p.)	550 mg/kg	[3]
Rabbits	Intravenous (i.v.)	5 x 1 mg/kg	[3]

In Vitro Properties

In vitro investigations have provided further insights into the pharmacological profile of **Craviten**, particularly concerning its effects on isolated tissues and cellular functions.

Spasmolytic and Antiplatelet Effects

Craviten demonstrated potent spasmolytic activity on the isolated rabbit ileum.[\[2\]](#) Additionally, it was found to inhibit the ADP-induced aggregation of human platelets at a concentration of 0.2 microgram/ml.[\[4\]](#)

Table 4: Summary of In Vitro Effects of **Craviten**

Assay	Tissue/Cell Type	Effect	Concentration	Reference
Spasmolytic Activity	Isolated Rabbit Ileum	Spasmolytic	Not specified	[2]
Platelet Aggregation	Human Platelets	Inhibition of ADP-induced aggregation	0.2 µg/mL	[4]

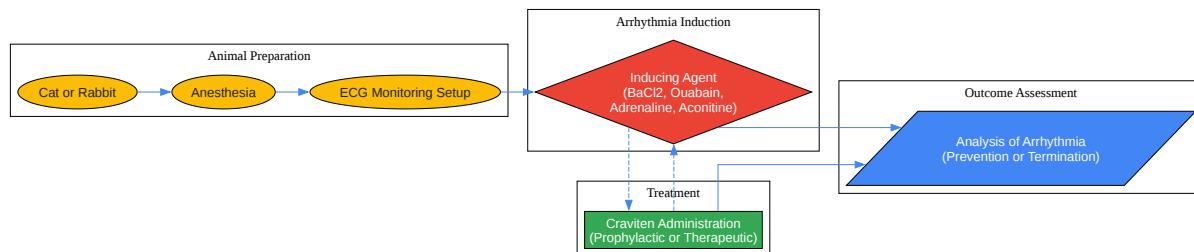
Experimental Protocols

The following sections detail the likely methodologies for the key experiments cited, based on standard pharmacological practices of the era and the information available in the abstracts.

In Vivo Arrhythmia Induction Models

- Objective: To assess the prophylactic and therapeutic antiarrhythmic effects of **Craviten**.
- Animal Models: Cats and rabbits.
- Arrhythmia Induction:
 - Barium Chloride-Induced Arrhythmia: An intravenous infusion of barium chloride solution is administered to induce ventricular arrhythmias.

- Ouabain-Induced Arrhythmia: A digitalis glycoside, ouabain, is infused intravenously at a constant rate until the onset of stable ventricular tachycardia.
- Adrenaline-Induced Arrhythmia: A bolus injection of adrenaline is administered intravenously to induce tachyarrhythmias.
- Aconitine-Induced Arrhythmia: An infusion of aconitine is administered to induce atrial and ventricular arrhythmias.
- Drug Administration: **Craviten** is administered prior to the arrhythmogenic agent for prophylactic studies or after the onset of arrhythmia for therapeutic studies.
- Monitoring: The electrocardiogram (ECG) is continuously monitored to assess heart rate and rhythm.



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In Vivo Arrhythmia Experimental Workflow.

Isolated Tissue (Rabbit Ileum) Protocol

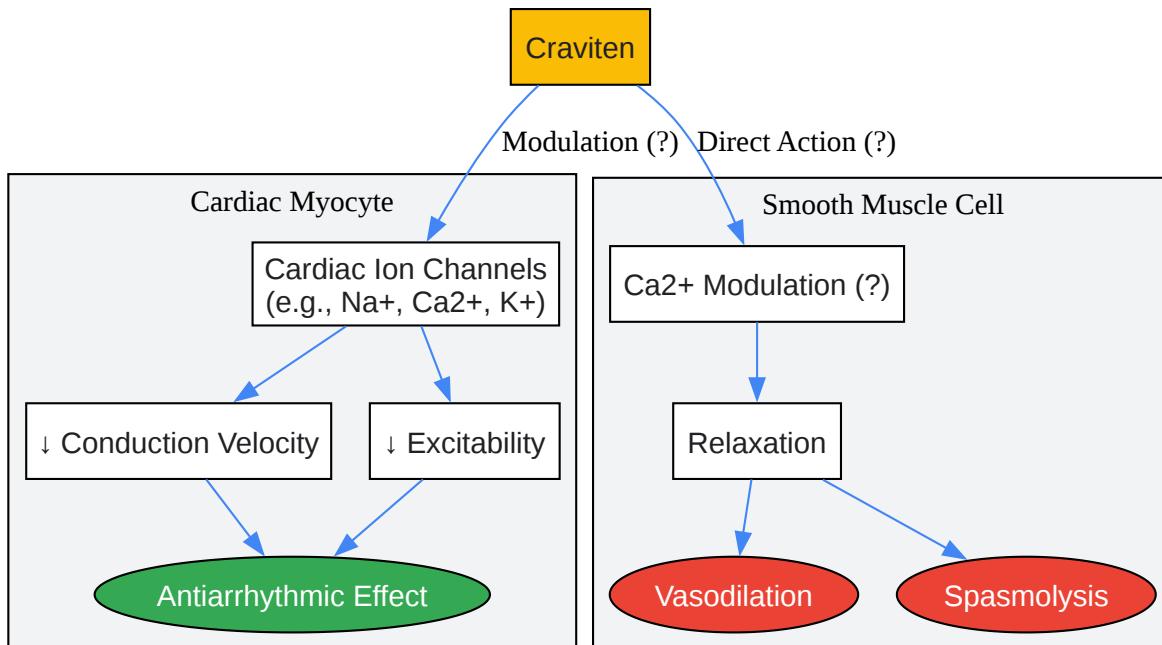
- Objective: To evaluate the spasmolytic activity of **Craviten**.

- Tissue Preparation: A segment of the rabbit ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- Contraction Induction: A contractile agent (e.g., acetylcholine or histamine) is added to the organ bath to induce smooth muscle contraction.
- Drug Application: Once a stable contraction is achieved, **Craviten** is added to the bath in increasing concentrations.
- Measurement: The isometric tension of the ileum segment is recorded to measure the relaxation (spasmolytic effect) induced by **Craviten**.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of **Craviten**'s antiarrhythmic action has not been fully elucidated in the available literature. However, based on its observed physiological effects, a plausible, though speculative, signaling pathway can be proposed. The hypotensive and spasmolytic effects suggest an action on smooth muscle, possibly involving calcium channel modulation. The inhibition of sinus node excitability and cardiac conduction suggests a potential interaction with cardiac ion channels.

Given that many antiarrhythmic drugs exert their effects by modulating ion channels (sodium, potassium, calcium), it is conceivable that **Craviten** acts on one or more of these channels. The inhibition of conduction could point towards sodium channel blockade, while effects on sinus node excitability might involve calcium or "funny" current modulation.



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Hypothesized Signaling Pathway for Craviten.

Discussion and Future Directions

The foundational studies on **Craviten** clearly establish its antiarrhythmic potential in preclinical models. The broad efficacy against arrhythmias induced by various agents suggests a robust mechanism of action. However, the research landscape for this compound appears to be limited to these early investigations.

For a comprehensive understanding of **Craviten**'s therapeutic potential, further research is warranted. Modern electrophysiological techniques, such as patch-clamp studies on isolated cardiomyocytes and heterologous expression systems, would be invaluable in identifying the specific ion channels targeted by **Craviten** and quantifying its effects (e.g., IC₅₀ values for channel blockade). Such studies would allow for a more precise classification of its antiarrhythmic properties according to the Vaughan Williams classification.

Furthermore, more extensive in vivo studies in various models of arrhythmia, including those that more closely mimic human disease (e.g., ischemia-reperfusion models), would be necessary to validate these initial findings. The relationship between its hypotensive effects and its antiarrhythmic action also requires further investigation to understand the therapeutic window and potential side-effect profile.

Conclusion

Craviten has demonstrated significant antiarrhythmic properties in in vivo and in vitro studies from the 1980s. It effectively prevents and terminates chemically induced arrhythmias in animal models and exhibits spasmolytic and antiplatelet activities. While the existing data provides a strong rationale for its antiarrhythmic potential, a significant knowledge gap remains regarding its precise mechanism of action at the molecular level. This technical guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize the pharmacological profile of this compound.

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